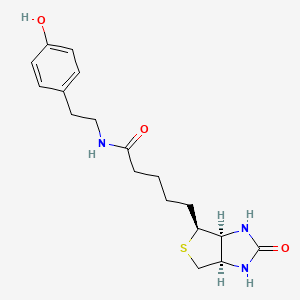
Bofumustine
描述
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number. It also includes its classification based on its chemical structure .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can involve retrosynthetic analysis, where the desired compound is broken down into simpler precursor compounds .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
Chemical reactions analysis involves understanding how the compound reacts with other substances. This can involve studying the compound’s reactivity, stability, and the mechanisms of its reactions .科学研究应用
1. 抗肥胖和抗糖尿病效果
Bofumustine,作为Bofutsushosan(BOF),已被研究其抗肥胖和抗糖尿病效果。在Akagiri等人(2008年)的一项研究中,BOF显示出显著的减轻高脂饮食小鼠体重和白色脂肪组织大小的效果,同时上调了该组织中解耦蛋白1的表达。这些结果表明了BOF在管理与肥胖相关的疾病(Akagiri et al., 2008)中的潜在应用。
2. 对肥胖性高血压的血压影响
Azushima等人(2015年)的一项研究探讨了BOF在管理肥胖性高血压患者的动态血压曲线中的疗效。研究结果显示,BOF附加治疗有效地改善了白天收缩压的变异性,表明对肥胖相关高血压有积极影响(Azushima et al., 2015)。
3. 代谢调节包括降压作用
Azushima等人(2013年)进行的另一项研究显示,BOF在人类代谢紊乱伴有内脏肥胖的小鼠模型中发挥了组合有利的代谢调节作用,包括降压作用。这项研究突出了BOF在治疗与肥胖相关的代谢功能障碍中的潜力(Azushima et al., 2013)。
4. 改善葡萄糖代谢
Fujisaka等人(2018年)的一项研究调查了Bofutsushosan(BFT)对饮食诱导肥胖小鼠葡萄糖代谢的影响。BFT治疗与改善葡萄糖代谢和胰岛素敏感性相关,表明其在管理糖尿病和相关代谢紊乱中的潜在用途(Fujisaka et al., 2018)。
作用机制
Target of Action
Bofumustine, also known as Rfcnu, is a nitrosourea compound with antitumor activity Nitrosoureas typically target dna, causing dna damage and leading to cell death .
Mode of Action
Bofumustine interferes with the replication and division of tumor cell DNA through alkylation . Alkylation is a process where an alkyl group is transferred from one molecule to another. In the case of Bofumustine, it transfers an alkyl group to the DNA molecule, causing DNA damage and subsequently leading to cell death .
Biochemical Pathways
It is known that nitrosoureas like bofumustine can cause dna cross-linking and dna strand breaks, which can disrupt dna replication and transcription . This disruption can lead to cell cycle arrest and apoptosis, or programmed cell death .
Pharmacokinetics
Nitrosoureas are generally well absorbed and widely distributed in the body . They are typically metabolized in the liver and excreted in the urine
Result of Action
The primary result of Bofumustine’s action is the death of tumor cells. By causing DNA damage, Bofumustine disrupts the normal cell cycle, preventing tumor cells from replicating and leading to their death . This can result in the shrinkage of tumors and potentially the slowing or stopping of cancer progression.
Action Environment
The efficacy and stability of Bofumustine, like many other drugs, can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other substances that can interact with the drug, and the specific characteristics of the tumor cells themselves . .
属性
IUPAC Name |
[(3aR,6R,6aR)-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O9/c1-18(2)31-13-12(9-29-16(24)10-3-5-11(6-4-10)23(27)28)30-15(14(13)32-18)20-17(25)22(21-26)8-7-19/h3-6,12-15H,7-9H2,1-2H3,(H,20,25)/t12-,13-,14-,15?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASNUXZKZNVXIS-CBNXCZCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)NC(=O)N(CCCl)N=O)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](OC([C@@H]2O1)NC(=O)N(CCCl)N=O)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50971579, DTXSID801023914 | |
| Record name | N-(2-Chloroethyl)-N′-[2,3-O-(1-methylethylidene)-5-O-(4-nitrobenzoyl)ribofuranosyl]-N-nitroso-urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bofumustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801023914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bofumustine | |
CAS RN |
55102-44-8, 56194-22-0 | |
| Record name | N-(2-Chloroethyl)-N′-[2,3-O-(1-methylethylidene)-5-O-(4-nitrobenzoyl)-D-ribofuranosyl]-N-nitrosourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55102-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bofumustine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055102448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RFCNU | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056194220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Chloroethyl)-N′-[2,3-O-(1-methylethylidene)-5-O-(4-nitrobenzoyl)ribofuranosyl]-N-nitroso-urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bofumustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801023914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BOFUMUSTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P52D0J76B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is RFCNU (Bofumustine) and what is its mechanism of action?
A: RFCNU (Bofumustine), chemically known as 1-(2-chloroethyl)-3-[1'-(5'-p-nitrobenzoyl-2',3'-isopropylidene)-alpha,beta-D-ribofuranosyl]-1-nitrosourea, is a glycosylnitrosourea derivative with antitumor activity. [] Like other nitrosoureas, it exerts its cytotoxic effect primarily through alkylation of DNA, leading to DNA damage and ultimately cell death. [, ]
Q2: What is the structural characterization of RFCNU?
A: RFCNU's molecular formula is C18H23ClN4O10, and its molecular weight is 490.86 g/mol. [] Detailed spectroscopic data can be found in the cited research papers. [, ]
Q3: What is known about the stability of RFCNU?
A: RFCNU exhibits pH-dependent stability, being most stable around pH 3.0. [] It degrades via hydroxyl ion-catalyzed solvolysis. [] Specific details on stability under various conditions and formulation strategies are explored in several studies. [, ]
Q4: How is RFCNU metabolized in the body?
A: Studies in rats have shown that RFCNU undergoes extensive metabolism. [, ] Hydrolysis of the 4-nitrobenzoyl ester leads to the formation of 4-nitrobenzoic acid and its glucuronide as major urinary metabolites. [] Additionally, chloroethanol is a major degradation product from the chloroethyl moiety, and several alkylated glutathione metabolites have been identified. []
Q5: What is the pharmacokinetic profile of RFCNU?
A: RFCNU has a short half-life in plasma. [] After oral administration in a human subject, no intact drug was detected in urine, and plasma levels were very low. [] Protein binding of the carboxyl and carbonyl labeled species was observed to prolong blood and plasma half-life. [] Further details on its absorption, distribution, metabolism, and excretion can be found in the cited research. [, , ]
Q6: What is the in vitro efficacy of RFCNU?
A: RFCNU exhibits cytotoxicity against various tumor cell lines in vitro, including EMT6 tumor cells and human lymphocytes. [, , ] It induces cell cycle arrest in the G2/M phase, leading to inhibition of cell proliferation. []
Q7: What is the in vivo efficacy of RFCNU?
A: Preclinical studies have demonstrated the efficacy of RFCNU against L1210 leukemia, both when administered intraperitoneally and intracerebrally. [] It has also shown activity against a variety of solid tumors in mice, including mammary carcinoma, ovarian carcinoma, melanoma, glioma, and lung carcinoma. [] Liposomal encapsulation was found to enhance the oncostatic effect of RFCNU in vivo. []
Q8: Are there any known resistance mechanisms to RFCNU?
A: While specific resistance mechanisms to RFCNU are not detailed in the provided research, it is known that resistance to nitrosoureas can develop through mechanisms such as increased DNA repair capacity, alterations in drug uptake or metabolism, and increased tolerance to DNA damage. []
Q9: What are the limitations of the available research on RFCNU?
A: Much of the available research on RFCNU is limited to preclinical studies or early-phase clinical trials. [, , ] Further research is needed to fully elucidate its mechanism of action, pharmacokinetic and pharmacodynamic properties, long-term safety profile, and clinical efficacy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile](/img/structure/B1667276.png)
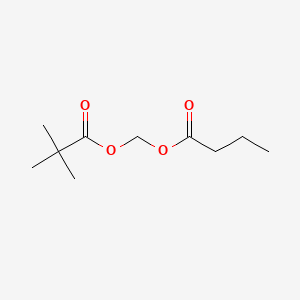
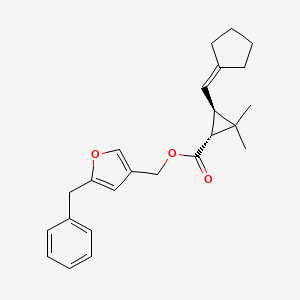

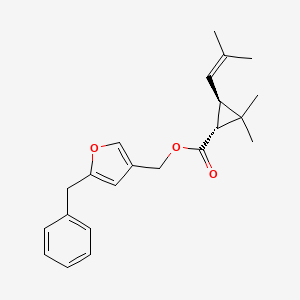
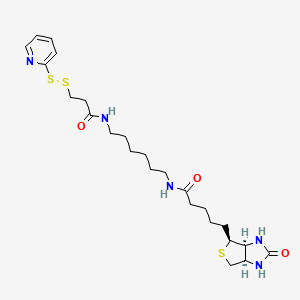
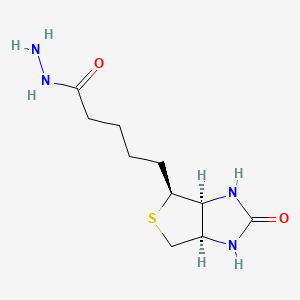
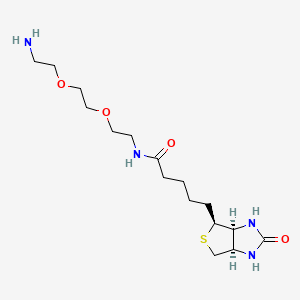
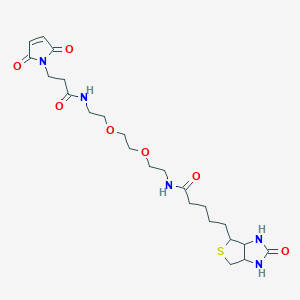
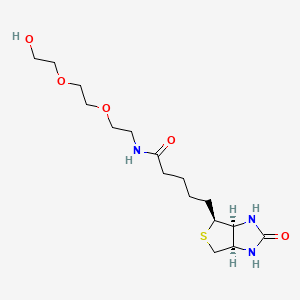
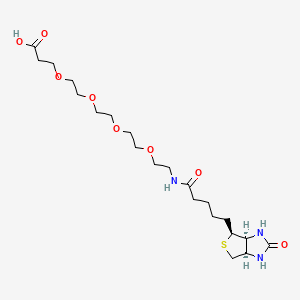
![Perfluorophenyl 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B1667293.png)
